molecular formula C13H12Cl2N2 B2759768 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1024471-90-6

1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2759768
CAS No.: 1024471-90-6
M. Wt: 267.15
InChI Key: OHUMLXDWPLXLAS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a fused pyrrolopyrazine core substituted with a 2,4-dichlorophenyl group. Key synthetic routes include enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using iridium catalysts (up to 96% ee) and domino reactions involving 2-imidazolines and alkynes (yields: 45–90%) . The 2,4-dichlorophenyl substituent enhances lipophilicity and electronic effects, influencing binding interactions in biological targets .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-9-3-4-10(11(15)8-9)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMLXDWPLXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzylamine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions to form the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes:

    Formation of the intermediate: Reaction of 2,4-dichlorobenzylamine with a diketone or diester.

    Cyclization: The intermediate undergoes cyclization under controlled conditions, often involving heating and the use of catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, potentially altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis via asymmetric hydrogenation offers superior enantioselectivity compared to multicomponent reactions (e.g., Ugi-azide) but requires specialized catalysts .
  • Domino reactions (e.g., aza-Claisen rearrangement) provide modular access to diverse derivatives but with variable yields .

Structural and Functional Group Variations

Compound Core Structure Substituents Key Functional Effects
Target Compound Pyrrolo[1,2-a]pyrazine 2,4-Dichlorophenyl Enhanced lipophilicity, electron-withdrawing effects
Hanishin/Longamide B Brominated pyrroloazepine Bromine, carboxyl groups Polar interactions, metal coordination
7-(Tetrahydropyrrolo[1,2-a]pyrazine)quinolone Quinoline-pyrrolopyrazine Methyl group Reduced steric hindrance, altered π-stacking
Benzoimidazole hybrids Fused benzoimidazole-pyrrolo[1,2-a]pyrazine Aromatic rings Blue fluorescence, bioimaging potential
HDAC6 inhibitor And63 Tetrahydropyrrolo[1,2-a]pyrazine Hydrophobic capping group Selective HDAC6 inhibition (IC50: 33 nM)

Key Observations :

  • The 2,4-dichlorophenyl group in the target compound increases membrane permeability compared to polar carboxyl or tetrazolyl groups .
  • Fluorescence in benzoimidazole hybrids is absent in the target compound due to lack of extended conjugation .

Key Observations :

    Biological Activity

    1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound belonging to the tetrahydropyrrolo[1,2-a]pyrazine class. This compound is characterized by its unique structural features, which include a dichlorophenyl substituent that enhances its lipophilicity and may influence its pharmacological properties. The diverse biological activities associated with this class of compounds make them of significant interest in medicinal chemistry.

    • Molecular Formula : C₁₃H₁₂Cl₂N₂
    • Molecular Weight : 267.15 g/mol
    • CAS Number : 1024471-90-6

    Biological Activity Overview

    Research indicates that compounds within the tetrahydropyrrolo[1,2-a]pyrazine class exhibit notable biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections explore these activities in detail.

    Anticancer Activity

    Several studies have demonstrated the potential of this compound as an anticancer agent:

    • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
      • HeLa Cells : IC₅₀ values indicate potent antiproliferative effects.
      • MCF-7 Cells : The compound has been tested for synergistic effects with doxorubicin, enhancing cytotoxicity in resistant cancer types.
    Cell LineIC₅₀ (µM)Mechanism of Action
    HeLa7EGFR inhibition
    MCF-711Akt/ERK pathway modulation

    Anti-inflammatory Activity

    The compound has also shown promise in anti-inflammatory applications. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation.

    Antimicrobial Activity

    Research into the antimicrobial properties of tetrahydropyrrolo[1,2-a]pyrazines indicates that this class can exhibit significant activity against various pathogens:

    • Antifungal Activity : Preliminary results suggest effectiveness against common fungal strains.
    • Bacterial Inhibition : The compound has been evaluated against Gram-positive and Gram-negative bacteria with promising results.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by its structural features. The presence of the dichlorophenyl group is believed to enhance lipophilicity and improve membrane permeability.

    Case Studies and Research Findings

    Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further:

    • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The findings indicated that modifications to the dichlorophenyl group could significantly alter potency.
    • Molecular Docking Studies : Computational studies have suggested potential binding interactions with key targets such as EGFR and other kinases involved in cancer progression.

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